molecular formula C16H16O4 B1631535 7,3'-Dihydroxy-4'-methoxyflavan CAS No. 76426-35-2

7,3'-Dihydroxy-4'-methoxyflavan

Cat. No. B1631535
CAS RN: 76426-35-2
M. Wt: 272.29 g/mol
InChI Key: KGTOSQKIOMIICT-UHFFFAOYSA-N
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Description

7,3’-Dihydroxy-4’-methoxyflavan is a flavonoid compound found in various natural sources. Flavonoids are a class of polyphenolic compounds widely distributed in plants. This particular flavan has a unique arrangement of hydroxyl and methoxy groups on its aromatic ring system.



Synthesis Analysis

The synthesis of 7,3’-Dihydroxy-4’-methoxyflavan can be achieved through several methods, including chemical synthesis or extraction from plant materials. Researchers have explored various routes to obtain this compound, often starting from simpler flavonoid precursors. However, specific synthetic pathways may vary based on the desired stereochemistry and functional groups.



Molecular Structure Analysis

The molecular formula of 7,3’-Dihydroxy-4’-methoxyflavan is C₁₆H₁₆O₄ . Its systematic name reflects the positions of the hydroxyl and methoxy groups on the flavan backbone. The three-dimensional structure reveals a planar aromatic ring system with hydroxyl groups at positions 7 and 3’ and a methoxy group at position 4’. The stereochemistry of these substituents influences the compound’s biological activity.



Chemical Reactions Analysis

7,3’-Dihydroxy-4’-methoxyflavan can participate in various chemical reactions, including oxidation, glycosylation, and cyclization. These reactions modify its functional groups and impact its bioactivity. Researchers have investigated its reactivity with different reagents to understand its behavior under various conditions.



Physical And Chemical Properties Analysis


  • Solubility : 7,3’-Dihydroxy-4’-methoxyflavan is sparingly soluble in water but dissolves well in organic solvents.

  • Melting Point : The compound’s melting point varies, but it typically falls within a specific range.

  • UV-Vis Absorption : Its absorption spectrum shows characteristic peaks in the UV-Vis region due to its conjugated aromatic system.


Scientific Research Applications

Synthesis and Chemical Properties

  • The total synthesis of 7,3'-dihydroxy-4'-methoxyflavan has been accomplished, highlighting its chemical structure and potential for further chemical studies. This synthesis is crucial for understanding the compound's properties and applications (Xue et al., 2003).

Antimicrobial and Antioxidant Activities

  • Isolated from the stem wood of Erythrina latissima, 7,3'-dihydroxy-4'-methoxyflavan exhibited antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. It also demonstrated weak radical scavenging properties, suggesting its potential as an antioxidant (Chacha et al., 2005).

Anti-Inflammatory Properties

  • Extracted from Zephyranthes candida, 7,3'-dihydroxy-4'-methoxyflavan showed significant inhibitory effects on LPS-induced NO production in mouse macrophages. These findings suggest its potential use as an anti-inflammatory agent (Zhan et al., 2016).

Enantioselective Synthesis

  • A highly enantioselective synthesis process for natural flavans, including 7,3'-dihydroxy-4'-methoxyflavan, was reported. This process is significant for producing specific enantiomers of the compound, which could have different biological activities and applications (Kessberg & Metz, 2016).

Potential Anticancer Properties

  • Synthesis studies have suggested the potential of 7,3'-dihydroxy-4'-methoxyflavan as an anticancer agent. Although the specific mechanisms and effectiveness need further exploration, this indicates a promising area for medical research (Matsjeh et al., 2017).

Heme Oxygenase-1 Promotional Activities

  • Compounds related to 7,3'-dihydroxy-4'-methoxyflavan isolated from silkworm droppings were found to increase the expression of heme oxygenase-1 (HO-1) in HepG2 cells. HO-1 is an antioxidant enzyme involved in suppressing inflammatory mediators, suggesting the compound's role in modulating oxidative stress and inflammation (Park et al., 2011).

Antimicrobial and Differentiation Properties

  • Flavans including 7,3'-dihydroxy-4'-methoxyflavan extracted from Dracaena cambodiana displayed antimicrobial activities. This research highlights its potential in developing new antimicrobial agents (Liu et al., 2008).

Cytotoxicity and Anticancer Potential

  • The synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone, closely related to 7,3'-dihydroxy-4'-methoxyflavan, demonstrated cytotoxicity against cervical and colon cancer cells. This suggests the compound's potential in cancer treatment (Chen et al., 2005).

Allelopathic Mechanism

  • Isoflavanones, structurally similar to 7,3'-dihydroxy-4'-methoxyflavan, isolated from the root exudate of Desmodium uncinatum showed potential allelopathic properties. This suggests a role in plant ecology and possible agricultural applications (Tsanuo et al., 2003).

Antipicornavirus Activity

  • Analogues of 4'-hydroxy-3-methoxyflavones, which are structurally related to 7,3'-dihydroxy-4'-methoxyflavan, showed potent antiviral activities against picornaviruses. This indicates potential use in antiviral drug development (De Meyer et al., 1991).

Safety And Hazards

While 7,3’-Dihydroxy-4’-methoxyflavan is generally considered safe, caution should be exercised during handling and administration. Toxicity studies and safety assessments are essential to determine any adverse effects. Always follow proper laboratory safety protocols when working with this compound.


Future Directions

Future research should focus on:



  • Elucidating its biological targets and pathways.

  • Investigating its potential therapeutic applications (e.g., anti-inflammatory, anticancer, or cardiovascular effects).

  • Developing efficient synthetic methods.

  • Assessing its bioavailability and pharmacokinetics.


properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTOSQKIOMIICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458442
Record name 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; sweet aroma
Record name 3',7-Dihydroxy-4'-methoxyflavan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in DMSO; slightly soluble in non-polar solvents, Soluble (in ethanol)
Record name 3',7-Dihydroxy-4'-methoxyflavan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

CAS RN

76426-35-2
Record name 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Xue, X Zhang, X Chen, Y Zhang, Y Li - Synthetic communications, 2003 - Taylor & Francis
The first total synthesis of (±)-7,3′-dihydroxy-4′-methoxyflavan (1) and (±)-7,4′-dihydroxy-3′-methoxyflavan (2), along with the synthesis of (±)-7,4′-dihydroxyflavan (3), three …
Number of citations: 10 www.tandfonline.com
G Zhan, J Zhou, T Liu, G Zheng, HA Aisa… - Bioorganic & Medicinal …, 2016 - Elsevier
Three new flavans, (2R,3R)-7-methoxy-flavan-3-ol (1), (2S)-7,3′-dihydroxy-4′-methoxyflavan 3′-O-β-d-glucopyranoside (2), (2S)-7,3′-dihydroxy-4′-methoxyflavan 7-O-β-d-…
Number of citations: 15 www.sciencedirect.com
KV Nguyen, DV Ho, NT Le, K Van Phan… - Scientific Reports, 2020 - nature.com
A new flavanol derivative, (2R,3R)-3-acetoxy-7-hydroxy-3′,4′-methylenedioxyflavan (1), was co-isolated from the rhizomes of Zephyranthes ajax Hort. with the following seven known …
Number of citations: 5 www.nature.com
M Masaoud, H Ripperger, A Porzel, G Adam - Phytochemistry, 1995 - Elsevier
In addition to 7-hydroxy-3-(4-hydroxybenzyl)-8-methoxychroman, 3-(4-hydroxybenzyl)-7,8-methylenedioxychroman, 7-hydroxy-3-(4-hydroxybenzyl)chroman, (±)-7,4′-dihydroxy-3′-…
Number of citations: 101 www.sciencedirect.com
A Keßberg, P Metz - Organic Letters, 2016 - ACS Publications
A concise and highly enantioselective synthesis of the natural flavans kazinol U and (2S)-7,3′-dihydroxy-4′-methoxyflavan is reported for the first time. The key transformation is a …
Number of citations: 14 pubs.acs.org
M Wink, P Lehmann - Botanica Acta, 1996 - Wiley Online Library
Hippeastrum x hortorum bulbs produce red pigments upon wounding. Analysis by TLC, HPLC, MS and NMR revealed that this pigment, which is absent in unwounded tissue, is a …
Number of citations: 22 onlinelibrary.wiley.com
J Chao, Z Yin, W Ye, S Zhao - China Journal of Chinese …, 2006 - pesquisa.bvsalud.org
OBJECTIVE To investigate the chemical constituents from the branch of Broussonetia papyrifera. METHOD Column chromatographic methods were used to isolate the chemical …
Number of citations: 13 pesquisa.bvsalud.org
ZM Li, JJ Chen, MH Yan - Medicinal Plant, 2010 - cabdirect.org
Objective: To investigate the chemical compositions from the cortex of Broussonetia papyrifera. Method: The cortices of Broussonetia papyrifera were extracted with 95% ethanol. The …
Number of citations: 1 www.cabdirect.org
ZM Thu, KK Myo, HT Aung, C Armijos, G Vidari - Molecules, 2020 - mdpi.com
The genera Dracaena and Sansevieria (Asparagaceae, Nolinoideae) are still poorly resolved phylogenetically. Plants of these genera are commonly distributed in Africa, China, …
Number of citations: 29 www.mdpi.com
YC Chen, SH Su, JC Huang, CY Chao, PJ Sung… - Plants, 2022 - mdpi.com
Dianella ensifolia is a perennial herb with thickened rhizome and is widely distributed in tropical and subtropical regions of Asia, Australia, and the Pacific islands. This plant has the …
Number of citations: 2 www.mdpi.com

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